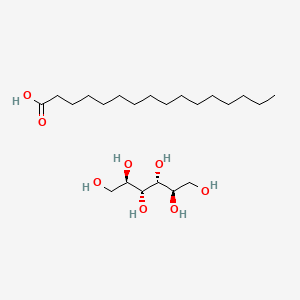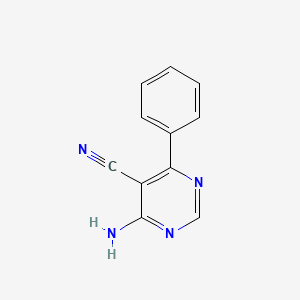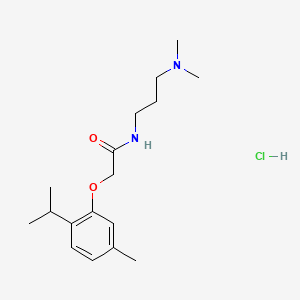
Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride is a chemical compound with a complex structure that includes an acetamide group, a dimethylamino propyl chain, and a thymyloxy group. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride typically involves the reaction of 3-(dimethylamino)propylamine with an appropriate acyl chloride or anhydride to form the acetamide linkage. The thymyloxy group is introduced through a subsequent reaction with a thymol derivative under controlled conditions. The final product is then converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride involves its interaction with specific molecular targets. The dimethylamino propyl chain can interact with biological receptors, while the thymyloxy group may enhance binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
Acetamide, N-(3-(dimethylamino)propyl)-: Lacks the thymyloxy group, resulting in different chemical properties.
Acetamide, N-(3-(dimethylamino)propyl)-2-(methoxy)-: Contains a methoxy group instead of a thymyloxy group, leading to variations in reactivity and applications.
Uniqueness
The presence of the thymyloxy group in Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride imparts unique chemical properties, such as enhanced binding affinity and specific reactivity patterns, distinguishing it from similar compounds.
属性
CAS 编号 |
32305-18-3 |
|---|---|
分子式 |
C17H29ClN2O2 |
分子量 |
328.9 g/mol |
IUPAC 名称 |
N-[3-(dimethylamino)propyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide;hydrochloride |
InChI |
InChI=1S/C17H28N2O2.ClH/c1-13(2)15-8-7-14(3)11-16(15)21-12-17(20)18-9-6-10-19(4)5;/h7-8,11,13H,6,9-10,12H2,1-5H3,(H,18,20);1H |
InChI 键 |
XYRYMUHQPRFZMG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCCCN(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


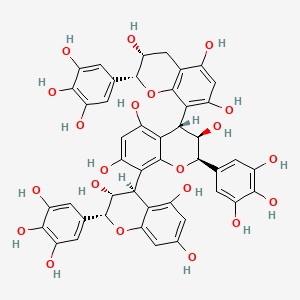
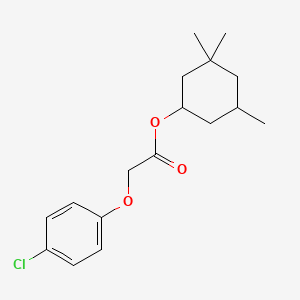
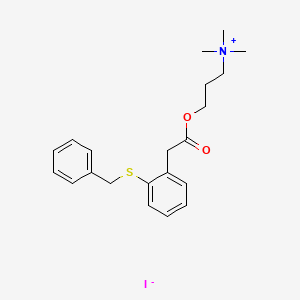
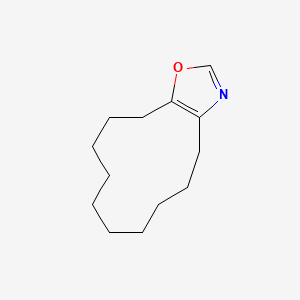
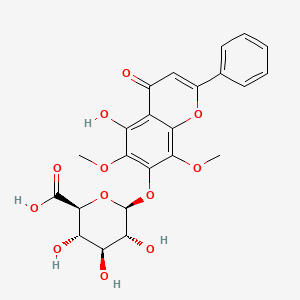

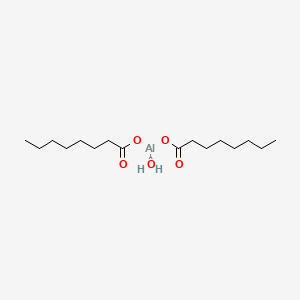
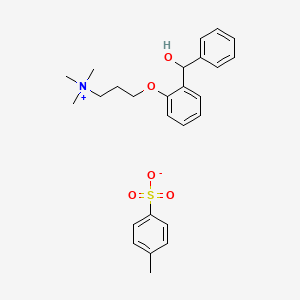
![3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one](/img/structure/B15342133.png)

